(6Z)-6-benzylidene-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional phenyl and phenylmethylidene substituents. The compound’s structure imparts significant chemical stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde to form an intermediate Schiff base, followed by cyclization with a suitable reagent such as ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine and are conducted in polar solvents like dimethylformamide.
Major Products Formed
Scientific Research Applications
(6Z)-5-Imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures, such as thiazolo[3,2-a]pyrimidin-5-one.
Benzylidene Derivatives: Compounds with similar phenylmethylidene substituents, such as benzylidene thiazolidinediones.
Uniqueness
(6Z)-5-Imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H13N3OS |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
(6Z)-6-benzylidene-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H13N3OS/c20-17-15(11-13-7-3-1-4-8-13)18(23)21-19-22(17)16(12-24-19)14-9-5-2-6-10-14/h1-12,20H/b15-11-,20-17? |
InChI Key |
KOAGZKIYOPDLTC-ZRSPDKKLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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